In-Depth Technical Guide: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
In-Depth Technical Guide: (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique imidazo[4,5-b]pyridine core, functionalized with a bromine atom and a hydroxymethyl group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a microtubule polymerization inhibitor. Detailed experimental protocols and visual representations of key processes are included to support researchers in their exploration of this promising molecule.
Chemical Properties
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a stable, solid compound at room temperature, typically appearing as a light yellow to brown powder or crystals.[1] Proper storage under refrigerated conditions (2-8°C) is recommended to maintain its stability.[2]
Physicochemical Data
A summary of the key physicochemical properties of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrN₃O | [2] |
| Molecular Weight | 228.05 g/mol | [2] |
| CAS Number | 172648-19-0 | [2] |
| Melting Point | 230-233°C | [2] |
| Boiling Point | 463.5°C (Predicted) | [1] |
| Appearance | Light yellow to yellow to brown powder or crystals | [1] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
1.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the N-H proton of the imidazole ring, and the protons of the hydroxymethyl group.
1.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carbon atoms of the fused ring system and the hydroxymethyl group.
1.2.3. Infrared (IR) Spectroscopy (Predicted)
Key expected peaks in the IR spectrum would include a broad absorption for the O-H stretch of the alcohol, N-H stretching from the imidazole ring, C-H stretching from the aromatic ring, and C-Br stretching.
1.2.4. Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (228.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Experimental Protocols
The synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol can be achieved through several strategic routes. A common and effective method involves the cyclocondensation of a substituted pyridine derivative followed by functional group manipulation.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Cyclocondensation Route
This protocol outlines the synthesis of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol from 5-bromopyridine-2,3-diamine and glycolic acid.
Materials:
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5-Bromopyridine-2,3-diamine
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Glycolic acid
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Polyphosphoric acid (PPA)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Water (deionized)
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Ethanol
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Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Buchner funnel and filter paper
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, combine 5-bromopyridine-2,3-diamine (1 equivalent) and glycolic acid (1.1 equivalents).
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Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure efficient stirring of the reaction mixture (approximately 10 times the weight of the diamine).
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Equip the flask with a reflux condenser and heat the mixture to 150-160°C with continuous stirring for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Allow the reaction mixture to cool to room temperature.
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Carefully pour the cooled mixture into a beaker containing crushed ice and water, which will cause the product to precipitate.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Wash the solid with copious amounts of cold water.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield pure (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol.
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Dry the final product under vacuum.
Biological Activity and Mechanism of Action
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol and its derivatives have been identified as potent inhibitors of tubulin polymerization.[2] This activity is the basis for their potential application as anticancer agents.
Signaling Pathway: Microtubule Disruption and Cell Cycle Arrest
By binding to tubulin, the compound prevents the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule disruption.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is a common method to quantify the effect of compounds on tubulin polymerization.
Materials:
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Lyophilized tubulin protein (>99% pure)
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General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
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GTP stock solution (100 mM)
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Glycerol
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Fluorescent reporter dye (e.g., DAPI)
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(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (test compound)
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Positive control (e.g., Nocodazole, a known inhibitor)
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Negative control (vehicle, e.g., DMSO)
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96-well, black, clear-bottom microplate
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Temperature-controlled fluorescence plate reader
Procedure:
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Reagent Preparation:
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On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL.
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Prepare a tubulin reaction mixture on ice with a final concentration of 2 mg/mL tubulin, 1 mM GTP, 15% glycerol, and the fluorescent reporter dye in General Tubulin Buffer.
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Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
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Assay Execution:
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Pre-warm the fluorescence plate reader to 37°C.
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Add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells of the 96-well plate.
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To initiate polymerization, add 45 µL of the tubulin reaction mixture to each well.
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Immediately place the plate in the pre-warmed plate reader.
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Data Acquisition and Analysis:
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Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes at 37°C.
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Plot fluorescence intensity versus time to generate polymerization curves.
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The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compound to the negative control.
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Applications in Drug Development
The unique structural features of (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol make it a valuable building block in medicinal chemistry. The bromine atom provides a handle for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The hydroxymethyl group can also be modified to explore structure-activity relationships. Its demonstrated activity as a microtubule inhibitor positions it as a promising lead compound for the development of novel anticancer therapeutics. Furthermore, some imidazo[4,5-b]pyridine derivatives have shown potential as antimicrobial agents, suggesting a broader therapeutic potential for this scaffold.[2]
Conclusion
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a compound of significant interest due to its core heterocyclic structure and its potential as a precursor for developing new therapeutic agents. Its role as a tubulin polymerization inhibitor highlights its promise in the field of oncology. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological activity to aid researchers in further exploring and exploiting the therapeutic potential of this and related molecules.
